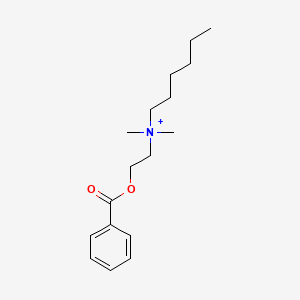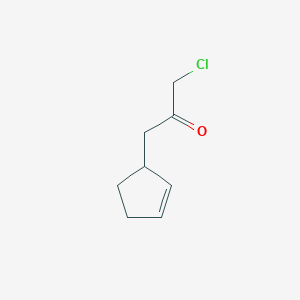
2-Propanone, 1-chloro-3-(2-cyclopenten-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-chloro-3-(2-cyclopenten-1-yl)- is an organic compound with the molecular formula C8H11ClO It is a derivative of acetone, where one of the hydrogen atoms is replaced by a chlorine atom and another hydrogen atom is replaced by a cyclopentenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-chloro-3-(2-cyclopenten-1-yl)- can be achieved through several methods. One common approach involves the reaction of 2-cyclopenten-1-one with chloroacetone under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-chloro-3-(2-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide under basic conditions.
Addition Reactions: Reagents such as organocopper nucleophiles or silyl enol ethers are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield hydroxy derivatives, while addition reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Propanone, 1-chloro-3-(2-cyclopenten-1-yl)- has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-chloro-3-(2-cyclopenten-1-yl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, thereby affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-chloro-: A simpler derivative of acetone with a chlorine atom.
2-Cyclopenten-1-one: A related compound with a cyclopentenyl group but lacking the chlorine atom.
1,1,3-Trichloropropanone: Another chlorinated derivative of acetone with different substitution patterns.
Uniqueness
2-Propanone, 1-chloro-3-(2-cyclopenten-1-yl)- is unique due to the presence of both a chlorine atom and a cyclopentenyl group
Properties
Molecular Formula |
C8H11ClO |
|---|---|
Molecular Weight |
158.62 g/mol |
IUPAC Name |
1-chloro-3-cyclopent-2-en-1-ylpropan-2-one |
InChI |
InChI=1S/C8H11ClO/c9-6-8(10)5-7-3-1-2-4-7/h1,3,7H,2,4-6H2 |
InChI Key |
XZZAFFXDNWYEPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


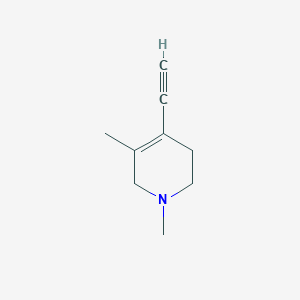
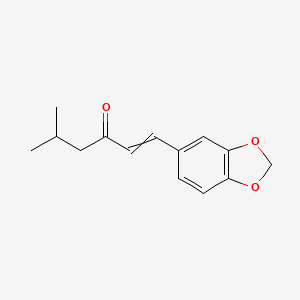
![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
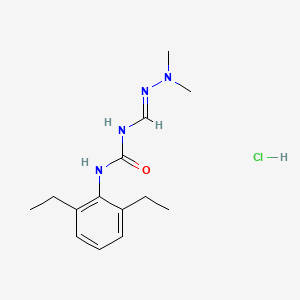
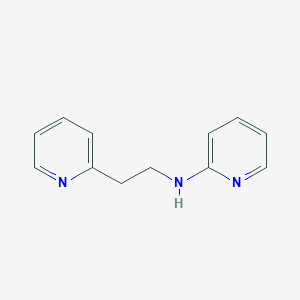
![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
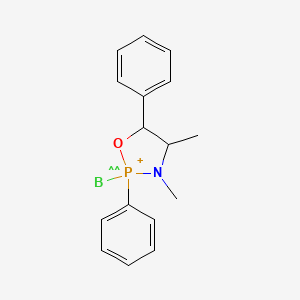
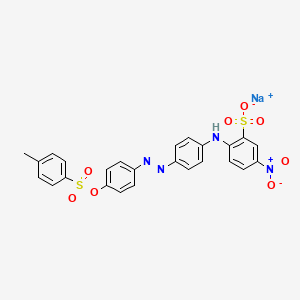
![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
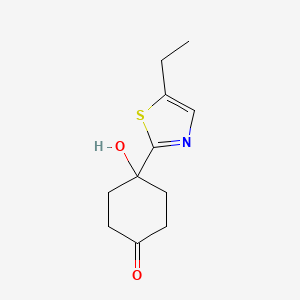
![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)
